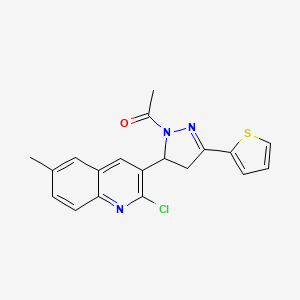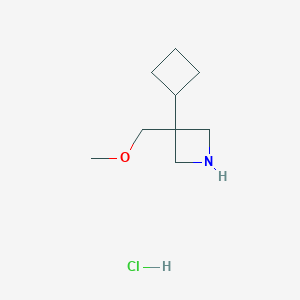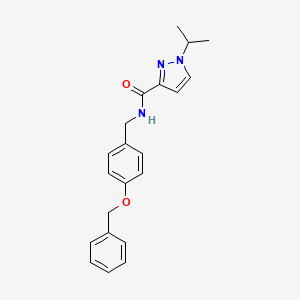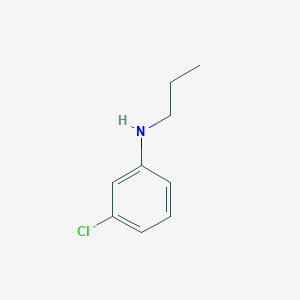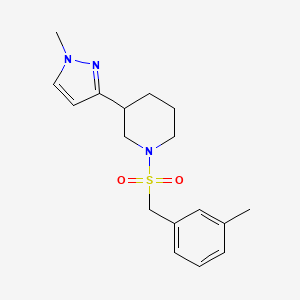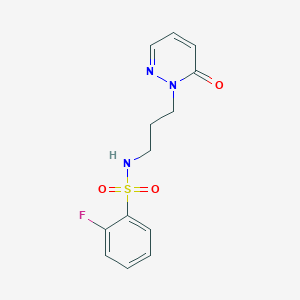
2-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a complex organic compound. It belongs to a family of compounds featuring sulfonamide and pyridazinone functional groups, making it an intriguing subject for various scientific research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves the following steps:
Starting Materials: : The key starting materials include 2-fluorobenzenesulfonyl chloride and 3-(6-oxopyridazin-1(6H)-yl)propylamine.
Reaction Conditions: : These starting materials undergo a nucleophilic substitution reaction. The reaction is typically conducted in an anhydrous solvent, such as dichloromethane, under an inert atmosphere. The reaction temperature is often maintained at room temperature to slightly elevated temperatures (20-40°C).
Industrial Production Methods: On an industrial scale, the production process is optimized for efficiency and cost-effectiveness. This might involve the use of automated reactors to ensure precise control over reaction conditions, improved yields through continuous flow synthesis, and rigorous purification protocols to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : Involving reagents like potassium permanganate or chromium trioxide.
Reduction: : Using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic and electrophilic substitution reactions are common with this compound.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dichloromethane, acetonitrile, methanol.
Major Products Formed: The specific products depend on the nature of the reaction. Oxidation typically leads to the formation of sulfonates, while reduction might yield amines or alcohols. Substitution reactions can introduce new functional groups into the compound's structure.
Scientific Research Applications
Chemistry: 2-Fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is used in synthetic chemistry as an intermediate for the development of more complex molecules. Its functional groups make it a versatile building block.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, influencing biological pathways.
Medicine: Medical research explores its potential as a therapeutic agent. Compounds with sulfonamide groups are often studied for their antimicrobial and anticancer properties.
Industry: In the industrial sector, it could be utilized in the synthesis of specialty chemicals, agrochemicals, or materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways: The compound's mechanism of action is likely mediated through its interaction with enzymes or receptors in biological systems. The fluorine and sulfonamide groups are key to its activity, allowing it to form strong bonds with target proteins. This interaction can modulate biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Unique Features: Compared to other sulfonamides and pyridazinones, 2-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide's fluorine atom and specific molecular structure provide unique reactivity and biological activity.
Similar Compounds: Some structurally related compounds include:
N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide: : Lacks the fluorine atom.
2-Fluoro-N-(3-(2-oxopyridazin-1(2H)-yl)propyl)benzenesulfonamide: : Has a different oxopyridazinyl group.
Benzenesulfonamide derivatives: : Various other compounds within the same functional family.
Hope you find this deep dive into the compound as intriguing as its chemistry!
Properties
IUPAC Name |
2-fluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3S/c14-11-5-1-2-6-12(11)21(19,20)16-9-4-10-17-13(18)7-3-8-15-17/h1-3,5-8,16H,4,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMHWNJLGLEGOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
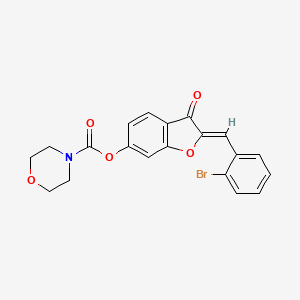

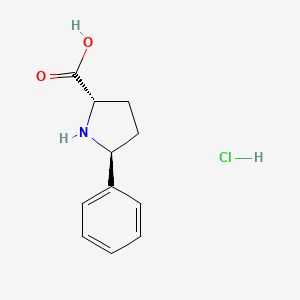
![3-Fluoro-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2412551.png)
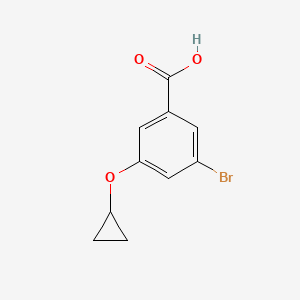
![Methyl 2-amino-2-[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2412554.png)

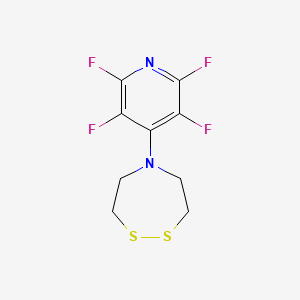
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2412559.png)
